molecular formula C17H12Br2ClNO3S B2591261 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate CAS No. 2380187-89-1

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2591261
CAS No.: 2380187-89-1
M. Wt: 505.61
InChI Key: SDPPRYRURNBQBK-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C17H12Br2ClNO3S and its molecular weight is 505.61. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis and Antimicrobial Activities

A study by Krishna (2018) detailed the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process. These derivatives exhibited potent in vitro antimicrobial activities against various pathogens, highlighting their potential as lead compounds for developing new antimicrobial agents (Krishna, 2018).

Anticancer Potential

The anticancer potential of platinum(II) complexes incorporating quinolinol derivatives, similar in structure to the chemical , was evaluated by Živković et al. (2018). These complexes showed significant cytotoxic effects on various cancer cell lines, including human fibroblasts and carcinoma cell lines, as well as inducing oxidative stress in a zebrafish model, suggesting their utility in cancer treatment (Živković et al., 2018).

Synthesis of Sulfonohydrazide-Substituted Derivatives

Dixit et al. (2010) reported on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates. These compounds showed a significant increase in antimicrobial and antifungal activities, demonstrating the versatility of quinoline derivatives in pharmaceutical applications (Dixit et al., 2010).

Antioxidant Activities

Habib et al. (2014) explored the synthesis of some new quinazolones as antioxidant additives for Egyptian lubricating oils. Their studies revealed compounds with high antioxidant activity, indicating the potential of quinoline derivatives in enhancing the oxidative stability of lubricating oils (Habib et al., 2014).

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2ClNO3S/c1-9-7-15(10(2)6-14(9)20)25(22,23)24-17-13(19)8-12(18)11-4-3-5-21-16(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPPRYRURNBQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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